molecular formula C53H64O33 B1261328 Montbretin A

Montbretin A

Cat. No.: B1261328
M. Wt: 1229.1 g/mol
InChI Key: FHVDXUPJFGRQLV-OWPXYNISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Montbretin A is synthesized through a series of enzymatic reactions starting from the flavonol precursor myricetin. The biosynthesis involves several steps, including glycosylation and acylation, catalyzed by specific enzymes such as UDP-glycosyltransferases . The final steps involve the addition of disaccharide moieties at specific positions on the flavonol core .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the limited availability of the natural source. Metabolic engineering of plants like Nicotiana benthamiana has been explored to increase the yield of this compound by introducing the necessary biosynthetic genes .

Chemical Reactions Analysis

Types of Reactions: Montbretin A undergoes various chemical reactions, including glycosylation, acylation, and hydrolysis. These reactions are essential for its biosynthesis and modification .

Common Reagents and Conditions: The biosynthesis of this compound involves specific enzymes such as flavonol glycoside 4’-O-xylosyltransferase and flavonol glycoside 1,4-rhamnosyltransferase . These enzymes catalyze the addition of sugar moieties to the flavonol core under controlled conditions.

Major Products: The major products formed from these reactions include intermediate glycosides and the final this compound molecule, which is characterized by its unique acylated flavonol structure .

Comparison with Similar Compounds

Properties

Molecular Formula

C53H64O33

Molecular Weight

1229.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1

InChI Key

FHVDXUPJFGRQLV-OWPXYNISSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O

Synonyms

montbretin A

Origin of Product

United States

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